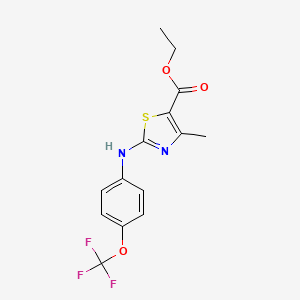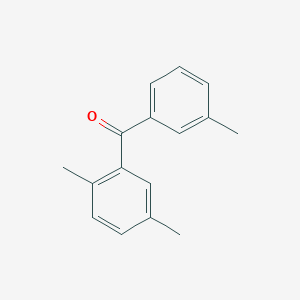
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective drugs . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to enhance the biological activity of pharmaceutical compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the trifluoromethoxy group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethoxy group can enhance the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications
Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester has been studied for its potential applications in the scientific and medical fields. This compound has been found to exhibit anti-inflammatory, anti-cancer, and antifungal properties, making it a potential candidate for the development of new drugs. In addition, this compound has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester is not yet fully understood. However, it is believed that this compound may interact with certain enzymes or receptors in the body, leading to its anti-inflammatory, anti-cancer, and antifungal properties. In addition, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester have been studied in both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in the synthesis of pro-inflammatory molecules, such as cytokines and prostaglandins. In addition, this compound has been found to have anti-inflammatory, anti-cancer, and antifungal properties. In vivo studies have shown that this compound can reduce inflammation and pain, as well as suppress tumor growth.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester in laboratory experiments include its low cost, ease of synthesis, and its wide range of biological activities. However, the use of this compound in laboratory experiments is limited by its potential toxicity, as well as its limited availability.
Future Directions
The potential future directions for the use of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In addition, further research is needed to determine its potential toxicity and to develop methods for its safe and effective use in laboratory experiments. Furthermore, this compound could also be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
The synthesis of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester is a multi-step process that involves the reaction of a thiazole derivative with an aryl trifluoromethoxybenzyl amine. In the first step, the thiazole derivative is reacted with an aryl trifluoromethoxybenzyl amine in the presence of a base (such as sodium hydroxide or potassium carbonate) to form an intermediate compound. The intermediate compound is then reacted with an acid (such as hydrochloric acid or sulfuric acid) to form the desired this compound((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylic acid ethyl ester.
properties
IUPAC Name |
ethyl 4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3S/c1-3-21-12(20)11-8(2)18-13(23-11)19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHNKTAGZPPFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B6308704.png)



![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)







